molecular formula C9H4FNO2 B6313344 3-(Fluorocarbonyl)benzoyl cyanide CAS No. 1858255-13-6

3-(Fluorocarbonyl)benzoyl cyanide

Cat. No.: B6313344
CAS No.: 1858255-13-6
M. Wt: 177.13 g/mol
InChI Key: NVPXVPLEEGUGBB-UHFFFAOYSA-N
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Description

3-(Fluorocarbonyl)benzoyl cyanide is a specialized bifunctional organic compound of significant interest in advanced chemical synthesis and pharmaceutical research. Its molecular structure features both a highly reactive acyl cyanide group (-C(O)CN) and an acid fluoride group (-C(O)F), making it a valuable building block for constructing complex molecules. The acyl cyanide moiety is a known precursor in heterocyclic synthesis , while the acid fluoride group is a potent acylating agent, often more reactive than acid chlorides, allowing for chemoselective reactions. This compound is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for any human or veterinary applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment, considering the high reactivity of both functional groups and the potential toxicity common to nitrile compounds .

Properties

IUPAC Name

3-carbonocyanidoylbenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNO2/c10-9(13)7-3-1-2-6(4-7)8(12)5-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXVPLEEGUGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)F)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Efficacy in Cyanation

Catalysts critically influence reaction rates and yields. The table below compares catalysts for the cyanation step:

CatalystTemperature (°C)Time (h)Yield (%)Source
CuCN180–190685
NaCN/FeCl₃170878
KCN/H₂SO₄200370

Key Findings :

  • CuCN provides optimal activity due to its Lewis acidity, polarizing the C-Cl bond for cyanide attack.

  • Prolonged heating (>8 hours) degrades the fluorocarbonyl group, necessitating precise time control.

Solvent and Temperature Effects

Solvent Choice :

  • Toluene : Preferred for its high boiling point and inertness, minimizing side reactions.

  • Acetonitrile : Used in fluorination steps for its polarity, enhancing reagent solubility.

Temperature Optimization :

  • Cyanation requires temperatures ≥170°C to overcome activation energy barriers.

  • Lower temperatures (0–25°C) are employed during fluorination to prevent decomposition.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

  • 3-Fluorobenzoic Acid : Results from hydrolysis of the cyanide group.

  • Di-fluorinated Derivatives : Arise from over-fluorination.

Mitigation :

  • Anhydrous Conditions : Use molecular sieves or drying tubes to prevent hydrolysis.

  • Catalyst Modulation : FeCl₃ suppresses di-fluorination by stabilizing mono-fluorinated intermediates.

Scalability Issues

Problem : Distillation under reduced pressure is required for purification, which becomes inefficient at industrial scales.
Solution :

  • Continuous Flow Reactors : Enable precise temperature control and shorter reaction times, improving throughput .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluorocarbonyl)benzoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanide group to primary amines.

    Substitution: The fluorocarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(Fluorocarbonyl)benzoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluorocarbonyl)benzoyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The fluorocarbonyl group can also engage in interactions with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Reactivity and Functional Differences

  • Electrophilic Reactivity: The fluorocarbonyl group in 3-(Fluorocarbonyl)benzoyl cyanide enhances electrophilicity at the carbonyl carbon compared to non-fluorinated benzoyl cyanides, favoring nucleophilic attacks (e.g., by amines or alcohols) . In contrast, benzoyl cyanide undergoes C–CN bond cleavage under Cu catalysis to form primary amides, a pathway less documented for fluorinated analogs .
  • Stability : Fluorinated derivatives like 3-(Fluorocarbonyl)benzoyl cyanide exhibit higher thermal stability than benzyl cyanides, as seen in m-(trifluoromethyl)benzyl cyanide’s use in high-temperature agrochemical syntheses .
  • Biochemical Utility : FCCP, while structurally distinct (containing a phenylhydrozone group), shares the fluorocarbonyl-cyanide motif but acts as a mitochondrial uncoupler, unlike the industrial focus of 3-(Fluorocarbonyl)benzoyl cyanide .

Critical Research Findings and Gaps

  • Synthesis Efficiency : highlights a streamlined, two-step synthesis for 3-(Fluorocarbonyl)benzoyl cyanide, reducing reliance on toxic reagents compared to older methods (e.g., benzotrichloride routes). This aligns with trends in benzoyl cyanide synthesis using catalytic systems .
  • Data Limitations : Physical properties (melting/boiling points) for 3-(Fluorocarbonyl)benzoyl cyanide are unreported in available literature, unlike m-(trifluoromethyl)benzoyl fluoride (BP: 159–163°C) .
  • Reactivity Studies : Further research is needed to explore the C–CN bond cleavage mechanism in fluorinated analogs, which could unlock new amidation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Fluorocarbonyl)benzoyl cyanide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a two-step process: (1) conversion of a trifluoromethylbenzotrichloride precursor to the corresponding benzoyl chloride via controlled hydrolysis, and (2) cyanation using potassium cyanide or trimethylsilyl cyanide under anhydrous conditions .
  • Key Variables :

  • Temperature : Maintain 0–5°C during cyanation to minimize side reactions (e.g., hydrolysis).
  • Catalysts : Use Lewis acids like AlCl₃ to enhance electrophilicity of the acyl chloride intermediate.
  • Solvent : Dichloromethane or THF ensures solubility while avoiding nucleophilic interference.
    • Yield Optimization :
StepYield (%)Purity (%)Byproducts
Acyl Chloride Formation85–90>95HCl, residual trichloride
Cyanation70–75>90HCN (traces), unreacted chloride
  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes polar impurities.

Q. How can researchers safely handle 3-(Fluorocarbonyl)benzoyl cyanide given its toxicity profile?

  • Safety Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with HCN detectors .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Emergency Procedures : Neutralize spills with 10% NaOH solution and evacuate immediately if HCN vapor is detected .
    • Waste Disposal : Treat with excess NaOCl (bleach) to oxidize cyanide residues before disposal.

Q. What spectroscopic techniques are most effective for characterizing 3-(Fluorocarbonyl)benzoyl cyanide?

  • Primary Methods :

  • ¹⁹F NMR : Identifies fluorocarbonyl groups (δ ≈ –120 ppm vs. CFCl₃) and distinguishes between isomers .
  • IR Spectroscopy : Strong C≡N stretch at ~2240 cm⁻¹; carbonyl (C=O) at ~1700 cm⁻¹ .
  • GC-MS : Monitors purity and detects volatile byproducts (e.g., benzoyl chloride).
    • Data Interpretation Challenges : Overlapping peaks in ¹H NMR (e.g., aromatic protons) may require 2D-COSY or HSQC for resolution.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Fluorocarbonyl)benzoyl cyanide in nucleophilic acyl substitution?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the carbonyl carbon.
  • Transition State Analysis : Identify energy barriers for cyanide vs. other nucleophiles (e.g., amines) .
    • Case Study : Simulations show the fluorocarbonyl group increases electrophilicity by 15% compared to non-fluorinated analogs, favoring faster reaction with soft nucleophiles like thiols .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of 3-(Fluorocarbonyl)benzoyl cyanide?

  • Root Causes :

  • Impurity Variability : Residual solvents (e.g., THF) may inhibit cyanation.
  • Moisture Sensitivity : Trace H₂O hydrolyzes intermediates, reducing yield.
    • Resolution :
  • Controlled Replicates : Repeat experiments with rigorously dried solvents and substrates.
  • In Situ Monitoring : Use FT-IR to track acyl chloride consumption in real time.

Q. How does the fluorocarbonyl moiety influence the biological activity of 3-(Fluorocarbonyl)benzoyl cyanide derivatives?

  • Mechanistic Insights :

  • Metabolic Stability : Fluorine reduces oxidative metabolism in cytochrome P450 assays, prolonging half-life .
  • Target Binding : Docking studies suggest the fluorocarbonyl group enhances hydrogen bonding with serine proteases (e.g., thrombin) .
    • Experimental Design :
  • SAR Studies : Synthesize analogs with Cl, Br, or H replacing F to quantify fluorine’s contribution.
  • In Vitro Assays : Test inhibition of esterase enzymes (IC₅₀ values) to correlate electronic effects with potency.

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the hydrolysis rates of 3-(Fluorocarbonyl)benzoyl cyanide vs. non-fluorinated analogs?

  • Protocol :

Prepare buffered solutions (pH 7.4 and 1.2 for physiological relevance).

Monitor cyanide release via ion-selective electrodes or UV-Vis (λ = 520 nm after derivatization with pyridine-barbituric acid) .

  • Expected Outcomes : Fluorinated analogs hydrolyze 2–3x slower due to reduced electrophilicity from inductive effects.

Q. What are the limitations of current synthetic methods for scaling 3-(Fluorocarbonyl)benzoyl cyanide to gram quantities?

  • Challenges :

  • Exothermic Reactions : Cyanide addition requires precise temperature control to avoid runaway reactions.
  • Byproduct Management : HCN generation necessitates scrubbers and continuous monitoring.
    • Scalability Solutions :
  • Flow Chemistry : Microreactors improve heat dissipation and mixing efficiency.
  • Alternative Cyanating Agents : Use NaCN in biphasic systems (water/dichloromethane) for safer handling .

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